Glutaryl-S-(4-bromobenzyl)cysteinylglycine
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Overview
Description
Chemical Reactions Analysis
Glutaryl-S-(4-bromobenzyl)cysteinylglycine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Glutaryl-S-(4-bromobenzyl)cysteinylglycine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying peptide chemistry.
Biology: It serves as an inhibitor of glyoxalase I, making it useful in studies related to cellular detoxification processes.
Medicine: Its inhibitory effect on glyoxalase I has potential therapeutic implications for diseases where methylglyoxal accumulation is a problem, such as diabetes.
Industry: It can be used in the development of new materials and as a component in various chemical processes
Mechanism of Action
The mechanism of action of Glutaryl-S-(4-bromobenzyl)cysteinylglycine involves its interaction with glyoxalase I. By binding to the active site of the enzyme, it inhibits its activity, thereby preventing the detoxification of methylglyoxal. This inhibition can lead to an accumulation of methylglyoxal, which can have various cellular effects .
Comparison with Similar Compounds
Similar compounds to Glutaryl-S-(4-bromobenzyl)cysteinylglycine include other inhibitors of glyoxalase I, such as S-(4-bromobenzyl)cysteine . What sets this compound apart is its metabolic stability, which makes it a more effective and longer-lasting inhibitor. Other similar compounds include various cysteine and glycine derivatives that also interact with glyoxalase I .
Properties
CAS No. |
42583-87-9 |
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Molecular Formula |
C17H21BrN2O6S |
Molecular Weight |
461.3 g/mol |
IUPAC Name |
5-[[(2R)-3-[(4-bromophenyl)methylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H21BrN2O6S/c18-12-6-4-11(5-7-12)9-27-10-13(17(26)19-8-16(24)25)20-14(21)2-1-3-15(22)23/h4-7,13H,1-3,8-10H2,(H,19,26)(H,20,21)(H,22,23)(H,24,25)/t13-/m0/s1 |
InChI Key |
YNOWLAGOASVJPR-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CCCC(=O)O)Br |
Canonical SMILES |
C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCCC(=O)O)Br |
Origin of Product |
United States |
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